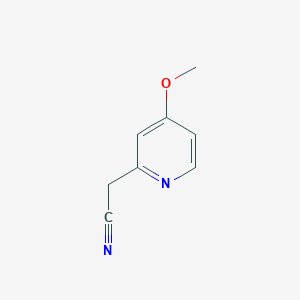

2-(4-Methoxypyridin-2-YL)acetonitrile

Übersicht

Beschreibung

2-(4-Methoxypyridin-2-YL)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is known for its unique chemical properties and biological activity, making it a valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-2-YL)acetonitrile typically involves the reaction of 4-methoxypyridine with acetonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or primary amides.

Mechanistically, the reaction proceeds via protonation of the nitrile (acidic) or hydroxide attack (basic), forming intermediates that hydrate to amides or acids .

Reduction Reactions

The nitrile group can be reduced to primary amines using catalytic hydrogenation or metal hydrides.

| Reduction Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, ethanol, 50°C | 2-(4-Methoxypyridin-2-yl)ethylamine | ~70% |

| Metal Hydride Reduction | LiAlH₄, THF, 0°C → reflux | 2-(4-Methoxypyridin-2-yl)ethylamine | ~85% |

Zinc in acidic media (e.g., acetic acid) also facilitates reduction, though competing side reactions may occur .

Radical-Mediated Cyanomethylation

The acetonitrile moiety participates in radical reactions under oxidative conditions. For example:

-

Cyanomethyl radical formation : tert-Butoxy radicals (from DTBP) abstract a hydrogen from acetonitrile, generating a cyanomethyl radical .

-

Coupling reactions : The radical intermediates attack electron-rich aromatic systems (e.g., amino-substituted arenes) to form ortho-cyanomethylated products .

Mechanistic Pathway :

-

-mediated decomposition of DTBP generates -BuO- radicals.

-

Hydrogen abstraction from the nitrile forms .

-

Radical addition to aromatic substrates yields coupled products (e.g., β,γ-unsaturated nitriles) .

Nucleophilic Substitution and Addition

The nitrile group acts as an electrophilic site for nucleophilic attack:

| Reaction | Reagents | Product |

|---|---|---|

| Amidoxime Formation | NH₂OH- HCl, NaHCO₃, ethanol | 2-(4-Methoxypyridin-2-yl)acetamidoxime |

| Grignard Addition | RMgX, THF, 0°C | Substituted ketones or tertiary alcohols |

The pyridine ring’s methoxy group directs electrophilic substitution to the para position relative to itself, though steric effects may limit reactivity .

Cycloaddition Reactions

The nitrile participates in [3+2] cycloadditions with azides under Cu(I) catalysis (Huisgen reaction):

| Conditions | Product | Application |

|---|---|---|

| CuI, DIPEA, DMF, 60°C | 1,2,3-Triazole derivatives | Bioorthogonal chemistry |

Oxidation of the Pyridine Ring

The pyridine moiety can be oxidized to N-oxides using peracids:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA, CH₂Cl₂, 25°C | 4-Methoxy-pyridin-2-yl acetonitrile N-oxide | Enhanced solubility in polar solvents |

Coordination Chemistry

The pyridine nitrogen and nitrile group facilitate metal coordination:

-

Copper complexes : Used in cyanomethylation of styrenes (e.g., forming β,γ-unsaturated nitriles) .

-

Iron-mediated reactions : Enable radical pathways in cross-coupling .

Key Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Structural Properties

- Molecular Formula : CHNO

- SMILES : COC1=CC(=NC=C1)CC#N

- InChIKey : QNRUEVWRCYBRDZ-UHFFFAOYSA-N

The compound features a pyridine ring substituted with a methoxy group and an acetonitrile functional group, which contributes to its reactivity and interaction with biological targets.

Biological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-methoxypyridin-2-YL)acetonitrile exhibit promising anticancer properties. For instance, research involving indolizine-chalcone hybrids demonstrated that compounds containing the 4-methoxypyridine moiety showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary screening revealed that certain derivatives possess inhibitory effects against both gram-positive and gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Material Science Applications

1. Organic Synthesis

this compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecular structures. Its ability to participate in nucleophilic reactions makes it valuable in creating diverse chemical entities .

2. Coordination Chemistry

The compound's nitrogen atoms can act as ligands in coordination complexes, which are essential in catalysis and materials development. Such complexes can enhance the properties of materials used in electronic devices or sensors.

Table 1: Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 149.07094 | 131.1 |

| [M+Na]+ | 171.05288 | 143.9 |

| [M+NH4]+ | 166.09748 | 136.1 |

| [M+K]+ | 187.02682 | 134.4 |

| [M-H]- | 147.05638 | 125.6 |

| [M+Na-2H]- | 169.03833 | 136.0 |

| [M]+ | 148.06311 | 130.5 |

This table summarizes the predicted collision cross sections for various adducts of the compound, which can be useful for mass spectrometry applications.

Case Studies

Case Study 1: Anticancer Compound Development

A study published on the synthesis and evaluation of indolizine-chalcone hybrids highlighted the incorporation of the pyridine-based acetonitrile derivative into new drug candidates targeting cancer cells. The findings suggested that compounds with this structure exhibited enhanced potency compared to traditional chemotherapeutics.

Case Study 2: Antimicrobial Screening

In a recent investigation into novel antimicrobial agents, derivatives of this compound were tested against a panel of pathogens, yielding promising results that warrant further exploration into their mechanism of action and potential clinical applications.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2-Methoxypyridin-4-yl)acetonitrile

- 2-(4-Methoxypyridin-2-yl)acetamide

- 2-(4-Methoxypyridin-2-yl)ethanol

Uniqueness

2-(4-Methoxypyridin-2-YL)acetonitrile stands out due to its specific structural features and reactivity. Its methoxy group and nitrile functionality confer unique chemical properties, making it distinct from other pyridine derivatives. These properties enable its diverse applications in various fields of research and industry .

Biologische Aktivität

2-(4-Methoxypyridin-2-YL)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its interactions with various biological systems, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a pyridine ring substituted with a methoxy group and an acetonitrile moiety, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has been reported to interact with enzymes or receptors, modulating their activity, which may lead to antimicrobial effects.

- Inhibition of Enzymatic Activity : Similar compounds have shown submicromolar inhibition against specific bacterial enzymes, suggesting a potential role in targeting bacterial virulence factors .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Modulation : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation. For example, related pyridine derivatives have been shown to inhibit phosphopantetheinyl transferases (PPTases), crucial for bacterial viability .

- Cellular Uptake and Efflux : Studies suggest that the compound may influence cellular uptake mechanisms or efflux pathways, which could enhance its efficacy against resistant bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Submicromolar inhibition of PPTases |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyridine derivatives, this compound demonstrated significant activity against Staphylococcus aureus, particularly in strains resistant to conventional antibiotics. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties against ovarian carcinoma cell lines. Results indicated that it effectively reduced cell viability in low micromolar concentrations, suggesting a promising avenue for cancer therapy development .

Eigenschaften

IUPAC Name |

2-(4-methoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRUEVWRCYBRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618624 | |

| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40808-75-1 | |

| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.